An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)benzonitrile for Advanced Research
An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)benzonitrile for Advanced Research
This guide provides a comprehensive technical overview of 3-(1H-pyrrol-1-yl)benzonitrile, a heterocyclic aromatic compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and potential applications, grounded in established scientific principles and experimental data.
Core Molecular Attributes and Physicochemical Properties
3-(1H-pyrrol-1-yl)benzonitrile is a bifunctional molecule featuring a pyrrole ring N-substituted onto a benzonitrile scaffold. This unique arrangement of an electron-rich five-membered heterocycle and an electron-withdrawing nitrile group on a phenyl ring imparts a distinct electronic and steric profile, making it a valuable building block in the design of novel bioactive compounds and functional materials.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈N₂ | [1], [2] |
| Molecular Weight | 168.19 g/mol | [1], |
| CAS Number | 175134-98-2 | [2], |
| IUPAC Name | 3-(1H-pyrrol-1-yl)benzonitrile | [2] |
| Appearance | Off-white to yellow solid | Inferred from supplier data |
| Purity | ≥95% | |
| Solubility | Soluble in common organic solvents like acetone, benzene, and ethanol.[1] | Inferred from properties of benzonitrile. |
Synthesis Strategies: A Scientist's Perspective
The synthesis of N-arylpyrroles such as 3-(1H-pyrrol-1-yl)benzonitrile can be approached through several established methodologies. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two of the most robust and widely applicable methods are the Clauson-Kaas reaction and the Buchwald-Hartwig amination.
Clauson-Kaas Pyrrole Synthesis
This classical method involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. For the synthesis of 3-(1H-pyrrol-1-yl)benzonitrile, 3-aminobenzonitrile serves as the primary amine. The reaction proceeds via the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to succinaldehyde, which then undergoes a double condensation with the amine to form the pyrrole ring.
Workflow Diagram: Clauson-Kaas Synthesis
Caption: General workflow for the Clauson-Kaas synthesis of 3-(1H-pyrrol-1-yl)benzonitrile.
Experimental Protocol: Clauson-Kaas Synthesis
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzonitrile (1.0 eq.) in glacial acetic acid.
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Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq.) to the solution.
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Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(1H-pyrrol-1-yl)benzonitrile.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful modern alternative for the formation of C-N bonds.[3] In this approach, 3-bromobenzonitrile is coupled with pyrrole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination to synthesize 3-(1H-pyrrol-1-yl)benzonitrile.
Experimental Protocol: Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.5 eq.).
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Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
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Reagent Addition: Add 3-bromobenzonitrile (1.0 eq.), pyrrole (1.2 eq.), and anhydrous toluene.
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Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of 3-(1H-pyrrol-1-yl)benzonitrile is confirmed through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons of the benzonitrile ring and the pyrrole ring protons are expected in the δ 6.0-8.0 ppm region. |
| ¹³C NMR | Characteristic signals for the nitrile carbon (δ ~118 ppm), the quaternary carbon of the benzonitrile ring attached to the pyrrole (δ ~140 ppm), and the carbons of the pyrrole ring (δ ~110-125 ppm). |
| FT-IR (cm⁻¹) | A strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. C-H stretching of the aromatic rings around 3100-3000 cm⁻¹. C=C stretching of the aromatic rings in the 1600-1450 cm⁻¹ region. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 168. Subsequent fragmentation may involve the loss of HCN (m/z 27) from the benzonitrile moiety or cleavage of the pyrrole ring. The PubChem entry for this compound shows a GC-MS with a top peak at m/z 168, a second highest at m/z 140, and a third highest at m/z 141.[2] |
Reactivity and Chemical Behavior
The chemical reactivity of 3-(1H-pyrrol-1-yl)benzonitrile is influenced by the interplay between the electron-rich pyrrole ring and the electron-deficient benzonitrile moiety. The pyrrole ring is susceptible to electrophilic substitution, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. The stability of the compound under various conditions (acidic, basic, thermal, photochemical) should be evaluated experimentally for specific applications.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The incorporation of a benzonitrile group can enhance binding to biological targets through hydrogen bonding and dipole-dipole interactions, and can also modulate the pharmacokinetic properties of a molecule.
While specific biological activity data for 3-(1H-pyrrol-1-yl)benzonitrile is not extensively reported in publicly available literature, its structural motifs are present in compounds with a wide range of therapeutic applications, including:
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Anticancer Agents: Many pyrrole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[5]
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Antimicrobial Agents: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial compounds.
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Central Nervous System (CNS) Agents: The ability of small aromatic molecules to cross the blood-brain barrier makes them attractive for the development of drugs targeting CNS disorders.
Further research is warranted to explore the specific biological targets and potential therapeutic applications of 3-(1H-pyrrol-1-yl)benzonitrile and its derivatives. In vitro screening against a panel of kinases, proteases, and other enzymes, as well as cytotoxicity assays against various cancer cell lines, would be a logical starting point for elucidating its pharmacological profile.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures should be followed. 3-(1H-pyrrol-1-yl)benzonitrile should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Commercial Availability
3-(1H-pyrrol-1-yl)benzonitrile is available from several chemical suppliers, typically with a purity of 95% or higher.
Table 3: Representative Suppliers
| Supplier | Product Number | Purity |
| Sigma-Aldrich | ATC359510401 | 95% |
| Matrix Fine Chemicals | MM700162/2887 | Not specified[2] |
| Chemical Point | CP175134-98-2-BULK | Not specified[6] |
References
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Benzonitrile, 3-(1H-pyrrol-1-yl)- - ChemBK . [Link]
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3-(1H-pyrrol-1-yl)benzonitrile | C11H8N2 | CID 2774256 - PubChem . [Link]
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3-(1H-PYRROL-1-YL)BENZONITRILE | CAS 175134-98-2 - Matrix Fine Chemicals . [Link]
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Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - Arkivoc . [Link]
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3-(Pyrrol-1-yl)benzonitrile - CHEMICAL POINT . [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI . [Link]
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Synthesis, characterization and biological activity of novel pyrrole compounds . [Link]
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Bioactive pyrrole-based compounds with target selectivity - PubMed . [Link]
